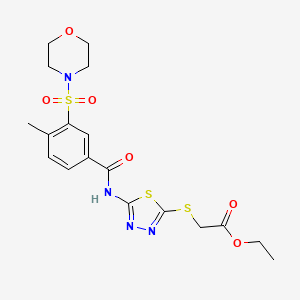
Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C18H22N4O6S3 and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A thiadiazole ring
- A morpholine sulfonamide moiety
- An ethyl acetate group
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess activity against various bacterial strains. A study highlighted that modifications to the thiadiazole structure can enhance its antibacterial efficacy .
Antioxidant Properties
Thiadiazole derivatives are also recognized for their antioxidant activities. A study demonstrated that certain thiadiazole compounds effectively scavenge free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant activity was quantitatively assessed using DPPH radical scavenging assays.
Anticancer Potential
Emerging evidence suggests that this compound may have anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown potential as an inhibitor of certain kinases involved in tumor growth and inflammation . This inhibition can lead to reduced cell proliferation in cancerous tissues.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains including E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Case Study 2: Antioxidant Activity Assessment
In another study focusing on the antioxidant capabilities of this compound, it was evaluated using the ABTS assay. The results demonstrated a significant reduction in ABTS radical cation with an IC50 value of 25 µg/mL, suggesting strong antioxidant properties that could be beneficial in therapeutic applications against oxidative stress .
Data Summary Table
| Activity | Method Used | Results |
|---|---|---|
| Antimicrobial | MIC Testing | MIC = 32 µg/mL against S. aureus |
| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
| Anticancer | Cell Proliferation Assay | Inhibition observed at 50 µM |
| Enzyme Inhibition | Kinase Assays | Significant inhibition at low µM |
Eigenschaften
IUPAC Name |
ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O6S3/c1-3-28-15(23)11-29-18-21-20-17(30-18)19-16(24)13-5-4-12(2)14(10-13)31(25,26)22-6-8-27-9-7-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIWHTBANKWQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














